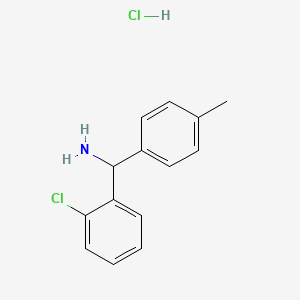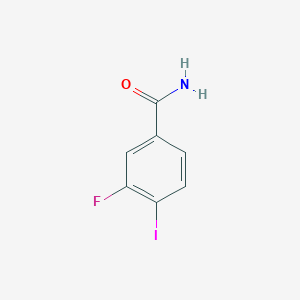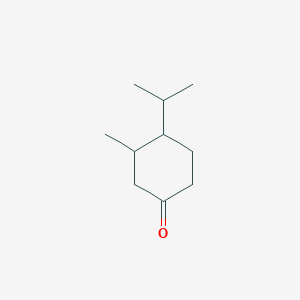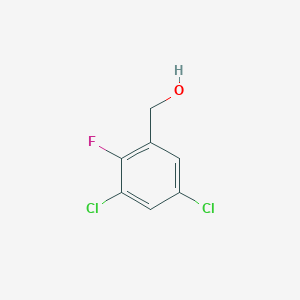
3,5-Dichloro-2-fluorobenzyl alcohol
概要
説明
3,5-Dichloro-2-fluorobenzyl alcohol: is an organic compound with the molecular formula C7H5Cl2FO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with two chlorine atoms at the 3 and 5 positions and a fluorine atom at the 2 position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-fluorobenzyl alcohol typically involves the chlorination and fluorination of benzyl alcohol derivatives. One common method includes the following steps:
Chlorination: Benzyl alcohol is first chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) to introduce chlorine atoms at the desired positions.
Fluorination: The chlorinated intermediate is then treated with a fluorinating agent like hydrogen fluoride (HF) or a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 2 position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions: 3,5-Dichloro-2-fluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding benzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: 3,5-Dichloro-2-fluorobenzaldehyde or 3,5-Dichloro-2-fluorobenzoic acid.
Reduction: 3,5-Dichloro-2-fluorobenzylamine.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 3,5-Dichloro-2-fluorobenzyl alcohol is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals, agrochemicals, and materials science.
Biology: In biological research, this compound can be used to study the effects of halogenated benzyl alcohols on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of halogenated aromatic compounds.
Medicine: While not a drug itself, this compound can be used in the synthesis of pharmaceutical compounds. Its derivatives may possess biological activity and can be explored for potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers, dyes, and coatings. Its unique chemical properties make it suitable for various applications in material science.
作用機序
The mechanism of action of 3,5-Dichloro-2-fluorobenzyl alcohol depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects are determined by its interaction with cellular components, enzymes, and receptors. The presence of halogen atoms can influence its reactivity and binding affinity, making it a useful tool in studying halogenated compounds’ effects on biological systems.
類似化合物との比較
3,5-Dichlorobenzyl alcohol: Similar structure but lacks the fluorine atom.
2,5-Dichlorobenzyl alcohol: Chlorine atoms at different positions.
3,5-Difluorobenzyl alcohol: Fluorine atoms instead of chlorine.
Uniqueness: 3,5-Dichloro-2-fluorobenzyl alcohol is unique due to the presence of both chlorine and fluorine atoms on the benzene ring This combination of halogens can influence its chemical reactivity and physical properties, making it distinct from other benzyl alcohol derivatives
特性
IUPAC Name |
(3,5-dichloro-2-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQNLWVHMHEPMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


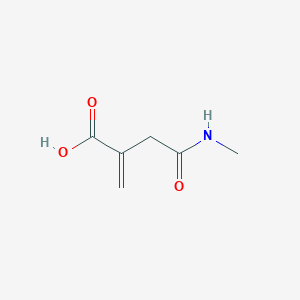
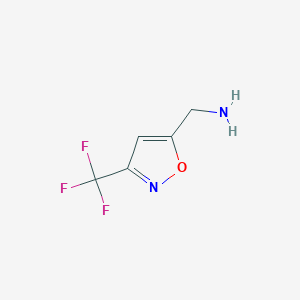
![2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B1452465.png)
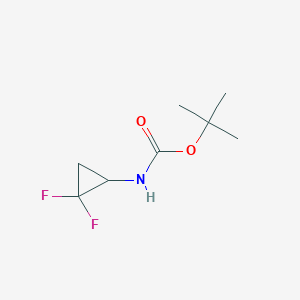

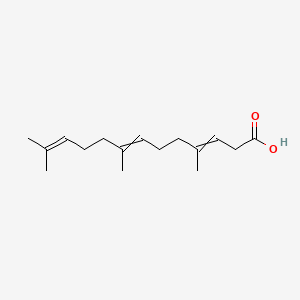
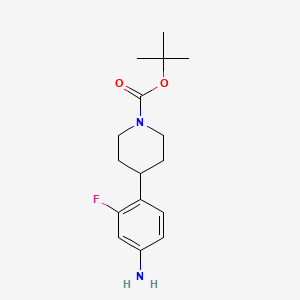
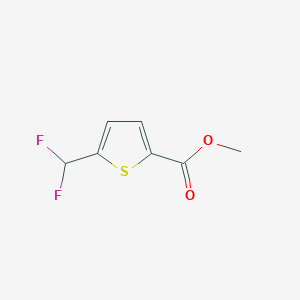
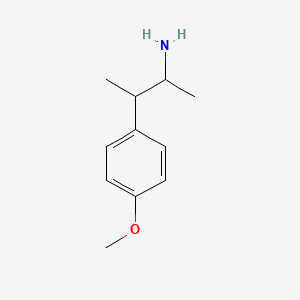
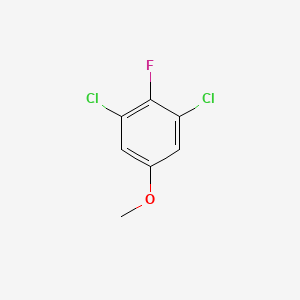
![({4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1452477.png)
